molecular formula C15H13N3O B5831307 N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide CAS No. 27030-98-4

N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide

Cat. No.: B5831307
CAS No.: 27030-98-4
M. Wt: 251.28 g/mol
InChI Key: BZFARJUFSGWQCM-UHFFFAOYSA-N
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Description

N-[4-(1H-Benzimidazol-2-yl)phenyl]acetamide (CAS 27030-98-4) is a chemical compound with the molecular formula C15H13N3O and a molecular weight of 251.28 g/mol . It is supplied for research purposes and is strictly for laboratory use, not intended for human or veterinary applications . Benzimidazole derivatives are a significant focus in medicinal chemistry due to their wide spectrum of pharmacological activities . The benzimidazole core is a privileged structure in drug discovery because it is a structural isomer of naturally occurring nucleotides, such as purine, which allows these compounds to interact effectively with biopolymers in living systems, including enzymes and receptors . As a result, this class of compounds is extensively investigated for its potential application in several therapeutic areas. Research indicates that various benzimidazole-based compounds have demonstrated notable antimicrobial and anticancer activities in vitro . Some specific benzimidazole derivatives have shown potent activity against human cancer cell lines, such as colorectal carcinoma (HCT116) . The presence of the acetamido group linked to the benzimidazole-containing phenyl ring in this specific compound provides a site for potential molecular interactions and further chemical modification, making it a valuable building block for researchers in developing new bioactive molecules or probing biological mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10(19)16-12-8-6-11(7-9-12)15-17-13-4-2-3-5-14(13)18-15/h2-9H,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFARJUFSGWQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357849
Record name N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27030-98-4
Record name N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 4 1h Benzimidazol 2 Yl Phenyl Acetamide and Its Analogs

Conventional Synthetic Approaches

Conventional methods for the synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide and related compounds have been well-established, primarily relying on the foundational principles of condensation and amidation reactions. These methods, though effective, often necessitate specific and sometimes harsh reaction conditions.

Condensation Reactions for Benzimidazole (B57391) Core Formation

The cornerstone of synthesizing the benzimidazole moiety is the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative. semanticscholar.orgresearchgate.net This reaction, known as the Phillips-Ladenburg synthesis, typically requires acidic conditions and elevated temperatures to facilitate the cyclization and dehydration process that forms the imidazole (B134444) ring fused to the benzene (B151609) ring. semanticscholar.org For the synthesis of the precursor to the target molecule, o-phenylenediamine is condensed with 4-aminobenzoic acid. researchgate.net This reaction is often carried out in the presence of a mineral acid, such as polyphosphoric acid, which acts as both a catalyst and a dehydrating agent. semanticscholar.org

Another conventional approach is the Weidenhagen reaction, which involves the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent. semanticscholar.org While versatile for many benzimidazole derivatives, the Phillips-Ladenburg approach is more direct for incorporating the 4-aminophenyl group at the 2-position of the benzimidazole core.

Amidation and Acetylation Procedures

The final step in the synthesis of this compound involves the acetylation of the amino group of the 4-(1H-benzimidazol-2-yl)aniline intermediate. This is a standard amidation reaction where the primary amine acts as a nucleophile, attacking an acetylating agent. ncert.nic.in

Common acetylating agents for this procedure include acetic anhydride or acetyl chloride. The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (acetic acid or hydrochloric acid, respectively) and to drive the reaction to completion. ncert.nic.in This acylation step is generally efficient and results in the formation of the stable acetamide (B32628) functional group. ncert.nic.in The use of a base is crucial to deprotonate the amine, increasing its nucleophilicity, and to scavenge the acid generated during the reaction. nih.gov

Multi-Step Synthesis Pathways

Formation of the Benzimidazole Core : Condensation of equimolar amounts of o-phenylenediamine with 4-aminobenzoic acid. This step is typically conducted under acidic conditions, often with reflux, to yield 4-(1H-benzimidazol-2-yl)aniline. ijpbs.com

Acetylation : The resulting 4-(1H-benzimidazol-2-yl)aniline is then subjected to an acetylation reaction. This is commonly achieved by treating the amine with acetic anhydride or acetyl chloride in an appropriate solvent and in the presence of a base. ncert.nic.in

This sequential approach allows for the controlled construction of the target molecule. The purity of the intermediate product from the first step is often crucial for the success and yield of the subsequent acetylation.

Advanced Synthetic Strategies

In recent years, there has been a significant drive towards developing more efficient, environmentally friendly, and higher-yielding synthetic methods. These advanced strategies often involve the use of alternative energy sources or novel catalytic systems to improve upon conventional techniques.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of benzimidazole synthesis, microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve product yields when compared to conventional heating methods. nih.govmdpi.com

The condensation of o-phenylenediamine with carboxylic acids or aldehydes can be efficiently carried out in a microwave reactor. nih.gov The use of microwave heating can lead to a more uniform and rapid heating of the reaction mixture, which can minimize the formation of side products. mdpi.com For the synthesis of this compound and its analogs, both the initial condensation and subsequent derivatization steps can potentially be accelerated using microwave technology. nih.gov The key advantages of this technique are the significant reduction in reaction time and often an increase in the yield of the desired product. mdpi.com

Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazoles
ParameterConventional HeatingMicrowave IrradiationReference
Reaction TimeSeveral hoursMinutes mdpi.com
YieldModerate to goodGood to excellent mdpi.com
ConditionsOften requires strong acids and high temperaturesCan often be performed under milder conditions, sometimes solvent-free mdpi.com

Modified Condensation and Derivatization Routes

Research into the synthesis of benzimidazoles has led to the development of various modified condensation reactions that offer advantages over traditional methods. These modifications often involve the use of novel catalysts to improve the reaction's efficiency and selectivity.

A range of catalysts have been employed for the synthesis of benzimidazoles, including Lewis acids, solid-supported catalysts, and nanoparticles. mdpi.comrsc.org For instance, catalysts like erbium(III) triflate (Er(OTf)3) have been shown to be highly effective in promoting the condensation reaction under mild conditions. mdpi.com The use of heterogeneous catalysts is particularly advantageous as they can be easily recovered and reused, making the process more sustainable. daneshyari.com

Modified derivatization routes have also been explored. For the amidation step, alternative coupling agents have been investigated to improve yields and reduce the formation of byproducts, especially in more complex molecular scaffolds. nih.gov Furthermore, one-pot synthesis methodologies, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, have been developed for some benzimidazole derivatives. daneshyari.comresearchgate.net These one-pot procedures offer a more streamlined and efficient approach to the synthesis of complex molecules. researchgate.net

Examples of Catalysts in Modified Benzimidazole Synthesis
CatalystReaction ConditionsAdvantagesReference
Erbium(III) triflate (Er(OTf)3)Mild conditions, often solvent-freeHigh yields, short reaction times mdpi.com
Gold nanoparticles (AuNPs) on a supportAmbient conditionsHigh selectivity, reusability of catalyst nih.gov
Zirconium(IV) chloride (ZrCl4)Room temperatureExcellent yields, efficient mdpi.com
Ammonium chloride (NH4Cl)Room temperatureEnvironmentally benign, good yields nih.gov

Green Chemistry Approaches in this compound Synthesis

Traditional methods for the synthesis of benzimidazole derivatives often involve harsh reaction conditions, toxic solvents, and lengthy reaction times, leading to significant environmental concerns. In contrast, green chemistry strategies offer cleaner, more efficient, and economically viable alternatives. These modern techniques include the use of microwave irradiation and ultrasound assistance to accelerate reactions, the application of eco-friendly catalysts, and the implementation of solvent-free or aqueous reaction media.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that often leads to dramatically reduced reaction times and improved yields compared to conventional heating methods. This technique has been successfully applied to the synthesis of various benzimidazole derivatives. The use of microwave heating can significantly accelerate the condensation reaction between o-phenylenediamines and aldehydes or carboxylic acids, which is a key step in the formation of the benzimidazole ring. While specific studies detailing the microwave-assisted synthesis of this compound are not extensively documented, the general success of this method for analogous compounds suggests its high potential for a greener synthesis of the target molecule.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of benzimidazole derivatives. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields. Ultrasound-assisted synthesis often proceeds under milder conditions and in shorter timeframes than conventional methods. This technique has been employed for the synthesis of various heterocyclic compounds, and its application to the synthesis of this compound could offer a more energy-efficient and environmentally friendly route.

Green Catalytic Systems:

The development of novel and reusable catalysts is a cornerstone of green chemistry. In the context of benzimidazole synthesis, a variety of greener catalytic systems have been explored. These include the use of solid acid catalysts, metal nanoparticles, and biodegradable catalysts. For instance, gold nanoparticles supported on titanium dioxide (Au/TiO2) have shown high efficacy in catalyzing the selective reaction between o-phenylenediamine and aldehydes under ambient conditions. Similarly, ZnO nanoparticles have been utilized as a recyclable catalyst for the synthesis of benzimidazole derivatives, demonstrating high yields in shorter reaction times. The use of such heterogeneous catalysts simplifies product purification and allows for catalyst recycling, minimizing waste generation.

Solvent-Free and Aqueous Synthesis:

A major focus of green chemistry is the reduction or replacement of volatile and toxic organic solvents. To this end, solvent-free reaction conditions and the use of water as a benign solvent are highly attractive alternatives. Solvent-free synthesis, often conducted by grinding the reactants together or by heating them in the absence of a solvent, minimizes waste and can lead to improved reaction kinetics. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for many organic reactions. The synthesis of benzimidazole derivatives in aqueous media has been successfully demonstrated, offering a safe and environmentally friendly approach.

The following tables present representative data from studies on the green synthesis of benzimidazole analogs, illustrating the advantages of these methods over conventional approaches. Due to a lack of specific comparative data for the direct synthesis of this compound, these examples serve to highlight the potential of green chemistry in this area.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Benzimidazole Analog

Method Reaction Time Yield (%) Reference
Conventional Heating 8 hours 75
Microwave Irradiation 10 minutes 92

Table 2: Ultrasound-Assisted Synthesis of Benzimidazole Derivatives

Substrate Catalyst Solvent Time (min) Yield (%) Reference
o-phenylenediamine, Benzaldehyde None Ethanol/Water 30 91
o-phenylenediamine, 4-Chlorobenzaldehyde None Ethanol/Water 35 94
o-phenylenediamine, 4-Methylbenzaldehyde None Ethanol/Water 40 89

Table 3: Green Catalysis in Benzimidazole Synthesis

Catalyst Substrates Solvent Temperature (°C) Yield (%) Reference
Au/TiO2 o-phenylenediamine, Benzaldehyde CHCl3:MeOH 25 95
ZnO NPs o-phenylenediamine, Salicylaldehyde Ethanol Reflux 92
Bentonite-supported Fe NPs o-phenylenediamine, 4-Nitrobenzaldehyde Ethanol 80 96

Spectrum of Biological Activities: Preclinical Investigations

Antimicrobial Efficacy Studies

Derivatives of N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria, fungi, and helminths.

Antibacterial Activity: In Vitro and In Vivo Models

The antibacterial potential of this compound derivatives has been assessed against a panel of Gram-positive and Gram-negative bacteria. In vitro studies, typically employing broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC), have demonstrated that certain structural modifications to the parent compound can lead to significant antibacterial activity.

One study reported the synthesis of a series of N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives and their evaluation against several bacterial strains. The results indicated that while the compounds generally showed more potent antifungal activity, they also exhibited inhibitory effects against Pseudomonas aeruginosa and E. coli. benthamscience.com Specifically, all tested compounds showed inhibitory activity against P. aeruginosa at a MIC of 100 µg/mL. benthamscience.com Certain derivatives were found to be as effective as the standard drug chloramphenicol (B1208) against E. coli (ATCC 35218) with a MIC value of 50 µg/mL. benthamscience.com

Another study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives revealed significant antibacterial activity. One derivative, in particular, showed strong inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 8, 4, and 4 μg/mL, respectively. nih.govacs.org

Antibacterial Activity of this compound Derivatives
Bacterial StrainDerivative TypeMIC (μg/mL)Reference
Pseudomonas aeruginosa2-mercaptoacetamide100 benthamscience.com
E. coli (ATCC 35218)2-mercaptoacetamide50 benthamscience.com
Streptococcus faecalisN-alkylated-2-(substituted phenyl)8 nih.govacs.org
Staphylococcus aureusN-alkylated-2-(substituted phenyl)4 nih.govacs.org
MRSAN-alkylated-2-(substituted phenyl)4 nih.govacs.org

Information regarding in vivo antibacterial studies on these specific derivatives is limited in the reviewed literature.

Antifungal Activity: In Vitro and In Vivo Models

Several studies have highlighted the antifungal properties of this compound derivatives against a variety of fungal pathogens. A series of pyrimido-benzimidazole derivatives were synthesized and evaluated for their antifungal activity against Candida albicans, Aspergillus niger, Aspergillus flavus, and Candida lunata. researchgate.net These compounds demonstrated good to moderate antifungal activity when compared to the standard drug Nystatin. researchgate.net

In another study, N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives were shown to have high antifungal activity, in some cases superior to the standard drug ketoconazole, against strains such as C. albicans, C. krusei, C. glabrata, and C. parapsilosis. benthamscience.com Similarly, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives displayed moderate activity against Candida albicans and Aspergillus niger with MIC values of 64 μg/mL for both strains. nih.govacs.org

Derivatives of 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides also exhibited significant antifungal effects. One compound, in particular, showed a potent inhibitory effect against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 1.27 µM. researchgate.netnih.gov

Antifungal Activity of this compound Derivatives
Fungal StrainDerivative TypeMICReference
Candida albicansPyrimido-benzimidazoleGood to Moderate Activity researchgate.net
Aspergillus nigerPyrimido-benzimidazoleGood to Moderate Activity researchgate.net
Candida albicans4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides1.27 µM researchgate.netnih.gov
Candida albicansN-alkylated-2-(substituted phenyl)64 µg/mL nih.govacs.org
Aspergillus nigerN-alkylated-2-(substituted phenyl)64 µg/mL nih.govacs.org

Detailed in vivo antifungal studies for these specific derivatives were not extensively covered in the available literature.

Anthelmintic Properties and Evaluation Models

The anthelmintic potential of benzimidazole (B57391) derivatives is well-established, with several compounds used clinically for this purpose. Research into novel benzimidazole structures, including derivatives of this compound, continues to be an active area. A series of N-[4-(1H-benzimidazol-2-yl)-phenyl]-3-(substituted)-acrylamide derivatives were synthesized and screened for their anthelmintic activity. researchgate.net The study indicated that the synthesized compounds exhibited dose-dependent anthelmintic activity. researchgate.net

In another study, 2-phenyl benzimidazole-1-acetamide derivatives were evaluated for their anthelmintic activity using the Indian adult earthworm, Pheretima posthuma, a common model for such screenings. researchgate.netnih.gov Several of the synthesized compounds were found to be more effective at causing paralysis and death of the worms compared to the standard drug, albendazole. researchgate.netnih.gov

Antineoplastic and Cytotoxic Potential

The development of novel anticancer agents is a critical area of pharmaceutical research, and benzimidazole derivatives have emerged as a promising class of compounds. Derivatives of this compound have been extensively studied for their cytotoxic effects against various cancer cell lines.

In Vitro Anticancer Cell Line Screening

A significant body of research has focused on the in vitro evaluation of these derivatives against a diverse panel of human cancer cell lines. For instance, a series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides were synthesized and tested against human lung (A549) and liver (HepG2) cancer cells. elsevierpure.com The results showed that some of these compounds had potent cytotoxic activity, with IC50 values as low as 4.8 µM and 5.1 µM on HepG2 cells. elsevierpure.com The activity against A549 cells was less pronounced. elsevierpure.com

Another study investigating a new N-phenyl benzimidazole derivative on A549 and HepG2 cells also reported significant cytotoxic effects. journalagent.comvanmedjournal.com This particular compound exhibited an IC50 value of 40.32 µM against the A549 cell line. journalagent.com

Furthermore, derivatives of 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides were screened for their anticancer activity against the human colorectal carcinoma cell line (HCT116). researchgate.netnih.gov Two of the synthesized compounds were found to be highly potent, with IC50 values of 5.85 µM and 4.53 µM, which were even lower than that of the standard drug 5-fluorouracil (B62378) (IC50 = 9.99 µM). researchgate.netnih.gov

In Vitro Anticancer Activity of this compound Derivatives (IC50 values)
Cancer Cell LineDerivative TypeIC50 (µM)Reference
HepG2 (Liver)N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides4.8 elsevierpure.com
HepG2 (Liver)N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides5.1 elsevierpure.com
A549 (Lung)N-phenyl benzimidazole40.32 journalagent.com
HCT116 (Colorectal)4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides5.85 researchgate.netnih.gov
HCT116 (Colorectal)4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides4.53 researchgate.netnih.gov

Apoptosis Induction and Cell Cycle Modulation Studies

To understand the mechanism of their anticancer action, further studies have been conducted on the more potent derivatives to investigate their effects on apoptosis and the cell cycle. It has been shown that some N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides mediate their cytotoxic effects in HepG2 cells by inducing apoptotic cell death. elsevierpure.com

Research on other benzimidazole derivatives has also pointed towards their ability to trigger apoptosis. For example, some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives were found to overcome imatinib (B729) resistance in chronic myeloid leukemia cells by inducing apoptosis and activating caspases 3/7. nih.gov Similarly, a study on thiazole-(benz)azole derivatives, which share structural similarities, demonstrated that the most active compounds directed tumor cells toward the apoptotic pathway, a key characteristic of effective anticancer agents. nih.gov

While the precise mechanisms of cell cycle arrest for this compound derivatives are still under investigation, studies on related benzimidazole compounds have shown the ability to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. mdpi.com

Anti-inflammatory and Analgesic Effects

Benzimidazole-based compounds have been recognized for their anti-inflammatory and analgesic potential, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COXs). nih.gov Research into derivatives structurally related to this compound has provided insights into this spectrum of activity.

In Vitro Anti-inflammatory Assays

The anti-inflammatory properties of benzimidazole derivatives have been explored through various in vitro models. A study on a series of N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide derivatives demonstrated notable anti-inflammatory effects. journalajacr.com The activity was assessed using the carrageenan-induced rat paw edema method, a standard in vivo model that reflects in vitro inhibitory mechanisms on inflammatory mediators. Several of the synthesized compounds, particularly those incorporating nitrophenyl acetamide (B32628) moieties, were found to be potent when compared to the standard drug Indomethacin. journalajacr.com

The mechanism of anti-inflammatory action for many benzimidazole compounds is linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov A review of acetamide derivatives highlights their potential as selective COX-II inhibitors, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. archivepp.comgalaxypub.co While direct COX inhibition data for this compound is not extensively detailed, the broader class of benzimidazole-containing acetamides has shown promise in this area. For instance, a study on novel 4-methylsulfonylphenyl derivatives of benzimidazole identified them as preferential COX-2 inhibitors. researchgate.net

In Vivo Analgesic Activity in Animal Models

The analgesic effects of compounds related to this compound have been evaluated in various animal models of pain. A study investigating the effects of N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide demonstrated its ability to attenuate morphine-induced thermal hyperalgesia and mechanical allodynia in mice. nih.gov This suggests that the compound may have a therapeutic potential in managing paradoxical pain associated with opioid use. nih.gov The analgesic effects of this derivative are thought to be linked to its activity as a PPARγ agonist. nih.gov

In other studies, various acetamide derivatives have been shown to possess significant analgesic properties in hot-plate, tail-clip, and acetic acid-induced writhing tests, which measure responses to thermal, mechanical, and chemical pain stimuli, respectively. researchgate.net For example, a series of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives showed a significant reduction in writhing responses and an increase in pain latencies in the hot-plate and tail-clip tests. researchgate.net These findings underscore the potential of the acetamide moiety, in conjunction with heterocyclic systems like benzimidazole, to produce analgesic effects.

Other Significant Biological Activities

Beyond anti-inflammatory and analgesic effects, the benzimidazole-acetamide scaffold has been investigated for a range of other biological activities, demonstrating its versatility as a pharmacophore.

Anticonvulsant Activity Assessment

Preclinical screening has identified anticonvulsant potential within the benzimidazole derivative class. A study focused on N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide and its derivatives revealed significant anticonvulsant activity. hrpub.orgprcop.in Using the pentylenetetrazole (PTZ)-induced convulsion method in mice, several derivatives, especially those with 2-nitro aniline (B41778) and 3-nitro aniline substitutions, were identified as potent anticonvulsants compared to the standard drug phenytoin. hrpub.org

The general class of N-phenylacetamides has also been explored for antiepileptic properties. Research on new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed protection in the maximal electroshock (MES) seizure test, a model for generalized tonic-clonic seizures. nih.gov These studies suggest that the acetamide linkage is a key structural feature for this activity.

Table 1: Anticonvulsant Activity of Selected Benzimidazole Derivatives
Compound DerivativeTest ModelObservationReference
N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide - N-(nitrophenyl) acetamide derivativesPTZ-induced convulsions (mice)Potent activity, comparable to Phenytoin. hrpub.org
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesMaximal Electroshock (MES) (mice)Showed protection against MES-induced seizures. nih.gov

Antioxidant Properties Evaluation

The antioxidant capacity of benzimidazole derivatives is another area of active investigation. A study on a series of N-[4-(1H-benzimidazol-2-yl)-phenyl]-3-(substituted)-acrylamide derivatives, which are structurally very similar to the subject compound, evaluated their antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. researchgate.net The results indicated that all synthesized compounds exhibited dose-dependent free radical scavenging activity. researchgate.net

Similarly, other research has explored the antioxidant effects of different benzimidazole acetamides. For instance, 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(arylmethylene amino) acetamides were investigated for their effects on lipid peroxidation levels and were found to possess significant antioxidant properties. nih.gov This activity is often attributed to the ability of the benzimidazole nucleus to donate electrons and stabilize free radicals.

Table 2: Antioxidant Activity of Benzimidazole Derivatives
Compound SeriesAssayKey FindingReference
N-[4-(1H-benzimidazol-2-yl)-phenyl]-3-(substituted)-acrylamide derivativesDPPH Radical ScavengingAll compounds showed dose-dependent free radical scavenging activity. researchgate.net
2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(arylmethylene amino) acetamidesLipid Peroxidation InhibitionCompounds demonstrated significant antioxidant effects. nih.gov

Enzyme Inhibition Profiling (e.g., Carbonic Anhydrase, Acetylcholinesterase, DHFR)

The ability of benzimidazole derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential.

Carbonic Anhydrase (CA) Inhibition: Benzimidazoles have been identified as a class of carbonic anhydrase inhibitors. scispace.com CAs are zinc-containing enzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma. scispace.com Studies have shown that various substituted benzimidazoles exhibit good inhibitory activity against CA, with some compounds showing IC50 values in the low micromolar range. scispace.com For example, 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide has been studied as an effective human carbonic anhydrase (hCA) inhibitor. rsc.org

Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a primary treatment strategy for Alzheimer's disease. nih.gov Several studies have evaluated 1H-benzimidazole derivatives for their AChE inhibitory activity. nih.govbiointerfaceresearch.com While some derivatives show moderate inhibitory potential, specific structural features, such as chloro-substitution on the benzimidazole ring, have been found to enhance potency, yielding IC50 values comparable to reference drugs. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of DNA precursors and is a well-established target for antimicrobial and anticancer agents. rjpbr.comresearchgate.net Benzimidazole's structural resemblance to purine (B94841) nucleotides makes it a promising scaffold for designing DHFR inhibitors. researchgate.net Research on 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides has been conducted to evaluate their potential as DHFR inhibitors for antimicrobial and anticancer applications. researchgate.net N-alkylation at the 1-position and substitution at the 2-position of the benzimidazole ring have been shown to influence the biological properties and inhibitory efficacy against targets like DHFR. acs.org

Structure Activity Relationship Sar and Structural Optimization

Elucidation of Key Pharmacophoric Features

The fundamental structure of N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide comprises three key components: a benzimidazole (B57391) ring, a central phenyl ring, and an acetamide (B32628) group. The benzimidazole nucleus, a bicyclic system formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is a well-established pharmacophore in numerous clinically used drugs. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, is crucial for its biological activity. The nitrogen atoms within the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.

Impact of Benzimidazole Moiety Substitutions on Bioactivity

The biological activity of this compound and its analogs is profoundly influenced by the nature and position of substituents on the benzimidazole ring system, particularly at the C5 and C6 positions.

Studies on 2,5,6-trisubstituted benzimidazoles have revealed that modifications at these positions can significantly impact their antitubercular activity. For instance, a library of compounds with various substituents at the 2, 5, and 6 positions exhibited a wide range of minimum inhibitory concentrations (MICs), with some derivatives showing excellent growth inhibitory activities against Mycobacterium tuberculosis. nih.gov This highlights the importance of the substitution pattern on the benzimidazole core for achieving potent biological effects.

In the context of anticancer activity, the introduction of substituents on the benzimidazole ring has also been explored. For example, in a series of 2-phenylbenzimidazoles, the presence of specific groups on the benzimidazole moiety was found to be a determinant of their antiproliferative effects against various cancer cell lines. cambridgemedchemconsulting.comdundee.ac.uk The electronic properties and steric bulk of these substituents can influence the molecule's ability to interact with its biological target.

Furthermore, research on N,2,6-trisubstituted 1H-benzimidazole derivatives as antimicrobial and anticancer agents has demonstrated that strategic placement of substituents on the benzimidazole scaffold can lead to potent compounds. rsc.org These findings underscore the critical role of the benzimidazole substitution pattern in fine-tuning the pharmacological properties of this class of compounds.

The following table summarizes the impact of various substitutions on the benzimidazole moiety on the bioactivity of related compounds.

Position of SubstitutionSubstituentObserved BioactivityReference
C5/C6VariousAntitubercular nih.gov
C5/C6VariousAnticancer cambridgemedchemconsulting.comdundee.ac.uk
C2/C6VariousAntimicrobial, Anticancer rsc.org

Role of Phenyl Ring Substitutions on Pharmacological Profile

Substitutions on the phenyl ring of 2-phenylbenzimidazole (B57529) derivatives have been extensively investigated to understand their impact on the pharmacological profile. The electronic nature and position of these substituents can significantly alter the bioactivity of the parent compound.

In the development of antitumor agents, a series of 2-phenylbenzimidazoles with oxygenated substituents on the phenyl ring were synthesized and evaluated. While these compounds were generally less active than their benzothiazole (B30560) counterparts, specific substitution patterns resulted in low micromolar GI50 values against breast cancer cell lines. researchgate.net This suggests that the electronic environment of the phenyl ring plays a crucial role in the anticancer efficacy of these molecules.

Further studies on 2-phenylbenzimidazoles as prospective anticancer agents have shown that introducing new substituents to the phenyl ring can improve their antiproliferative activities. For instance, the presence of a 3,4,5-trimethoxy group on the phenyl ring was found to be important for anticancer properties. cambridgemedchemconsulting.comdundee.ac.uk

The following table provides examples of how phenyl ring substitutions influence the bioactivity of 2-phenylbenzimidazole analogs.

Position of Substitution on Phenyl RingSubstituentObserved BioactivityReference
VariousOxygenated groupsAntitumor researchgate.net
3,4,5-TrimethoxyAnticancer cambridgemedchemconsulting.comdundee.ac.uk

Influence of Acetamide Linker Modifications on Target Affinity and Efficacy

The acetamide linker in this compound is not merely a spacer but an active contributor to the molecule's interaction with its biological targets. Modifications to this linker can significantly affect target affinity and efficacy.

In a study of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor, the structure-activity relationships of the acetamide portion were investigated. This research highlighted that alterations to the acetamide linker could lead to compounds with enhanced potency and favorable pharmacokinetic properties. nih.gov While this study was not on the exact this compound scaffold, it provides valuable insights into the potential impact of modifying the acetamide moiety in related structures.

The amide bond's ability to act as a hydrogen bond donor and acceptor is a key feature. Changes in the length, rigidity, or substitution pattern of the acetamide linker can alter the molecule's conformational flexibility and its ability to adopt the optimal orientation for binding to a target protein. For example, replacing the acetyl group with larger or more complex acyl groups could introduce new interactions or steric clashes within the binding site.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved pharmacological properties while retaining the key pharmacophoric features of a lead compound.

Scaffold Hopping: This approach involves replacing the core molecular framework (the scaffold) with a different one that maintains a similar three-dimensional arrangement of the essential functional groups. For this compound, the benzimidazole core could be replaced with other heterocyclic systems that can mimic its hydrogen bonding and aromatic interactions. For example, imidazopyridine or purine (B94841) scaffolds could be considered as potential replacements that present a similar arrangement of nitrogen atoms and aromatic surfaces. A study on proteasome inhibitors successfully employed a scaffold-hopping strategy to move from a phenyl-substituted bi-cyclic core to other scaffolds, resulting in improved solubility and other desirable properties. dundee.ac.uk

Bioisosteric Replacement: This strategy involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. In the context of this compound, bioisosteric replacements could be applied to any of the three main components.

Benzimidazole Moiety: The benzene part of the benzimidazole could be replaced with a pyridine (B92270) ring to create an imidazopyridine, altering the electronic properties and potential for hydrogen bonding.

Phenyl Ring: The central phenyl ring could be replaced by other five- or six-membered aromatic or heteroaromatic rings, such as thiophene, pyridine, or pyrimidine. nih.gov Such replacements can modulate the molecule's polarity, metabolic stability, and pharmacokinetic profile.

Acetamide Linker: The amide bond in the acetamide linker is a classic subject for bioisosteric replacement. It can be replaced with groups such as a sulfonamide, a reverse amide, or various five-membered heterocyclic rings that can mimic its hydrogen bonding capabilities and spatial orientation.

One study detailed the bioisosteric replacement of a central 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole, which led to improved metabolic stability and reduced off-target effects. rsc.org Although not directly involving an acetamide, this illustrates the potential benefits of such replacements in a linker region.

These strategies offer avenues to explore new chemical space around the this compound scaffold, potentially leading to the discovery of compounds with enhanced efficacy, selectivity, and drug-like properties.

Mechanistic Investigations and Molecular Target Identification

DNA Interaction Studies and Topoisomerase Inhibition

Direct experimental studies detailing the interaction of N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide with DNA and its effect on topoisomerase enzymes have not been extensively reported. However, the benzimidazole (B57391) scaffold is a prominent feature in many compounds known to target DNA and its associated enzymes.

Benzimidazole derivatives are recognized as a class of DNA topoisomerase inhibitors. nih.gov These enzymes, crucial for managing DNA topology during replication and transcription, are significant targets in cancer therapy. nih.govresearchgate.net The mechanism of inhibition by benzimidazole-containing compounds can vary. Some act as "poisons," which stabilize the transient covalent complex formed between topoisomerase and DNA, leading to an accumulation of DNA strand breaks and subsequent cell death. nih.govacs.org Others may function as catalytic inhibitors, preventing the enzyme from cleaving DNA without trapping the complex. nih.gov

Many bis-benzimidazole derivatives, for instance, are known to bind to the minor groove of DNA, particularly at AT-rich sequences, which can inhibit the formation of the cleavable complex with topoisomerase I. nih.gov The flexible nature of the benzimidazole ring system facilitates high-affinity binding and can alter DNA conformation. nih.gov Molecular docking studies on various benzimidazole derivatives have been performed to predict their binding affinity and interaction mechanisms with enzymes like DNA gyrase and human topoisomerase II, further underscoring the potential of this chemical class as topoisomerase inhibitors. ijpsjournal.comtandfonline.com

Enzyme Inhibition Mechanisms

The benzimidazole moiety is integral to a wide array of enzyme inhibitors. While specific inhibitory constants and detailed mechanisms for this compound are not well-documented for the enzymes listed below, the activities of related derivatives provide valuable insights.

Cyclooxygenase-2 (COX-2) and Nuclear Factor-κB (NF-κB): COX-2 and NF-κB are key mediators of inflammatory pathways. Numerous studies have focused on designing benzimidazole derivatives as selective COX-2 inhibitors to reduce inflammation with fewer gastrointestinal side effects than traditional NSAIDs. nih.govekb.eg Molecular docking studies have been employed to understand the binding modes of these derivatives within the active site of the COX-2 enzyme. ekb.egplantarchives.org The inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are regulated by the NF-κB signaling pathway, has also been demonstrated for various benzimidazole compounds. researchgate.net

tRNA (Guanine37-N1)-methyltransferase: There is no information available from the conducted research regarding the inhibitory activity of this compound or related benzimidazole derivatives on tRNA (Guanine37-N1)-methyltransferase.

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of nucleotides and a validated target for antimicrobial and anticancer agents. researchgate.netnih.gov The benzimidazole scaffold, being a structural isostere of natural purines, is considered a promising template for designing novel DHFR inhibitors. frontiersin.org While direct inhibition data for this compound is unavailable, molecular docking studies of other 2,6-disubstituted 1H-benzimidazoles have shown favorable binding interactions with key amino acid residues in the DHFR active site, suggesting this as a potential mechanism of action for this class of compounds. nih.gov

Acetyl-CoA Carboxylase (ACC): Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in the biosynthesis of fatty acids, making it a target for various metabolic diseases. In silico docking studies have been conducted to evaluate substituted benzimidazole derivatives as potential inhibitors of ACC, indicating that this scaffold is being explored for its potential to modulate this enzyme. researchgate.net

Receptor Agonist/Antagonist Activity

The interaction of this compound with specific receptors is another area where research is limited. However, the benzimidazole structure is a key component of ligands for several important receptor families.

Peroxisome Proliferator-Activated Receptor gamma (PPARγ): PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism. The benzimidazole moiety is an essential structural component for PPARγ activation in certain molecules. nih.govnih.gov For example, the drug Telmisartan contains a benzimidazole core that is vital for its receptor activation. nih.govnih.gov Extensive structure-activity relationship (SAR) studies on various benzimidazole derivatives have been conducted to optimize PPARγ agonism, focusing on substitutions at different positions of the benzimidazole ring. nih.govnih.govmdpi.com These studies have identified potent and full PPARγ agonists within the benzimidazole class, though specific data for this compound is not available. nih.govresearchgate.net

Modulation of Cellular Pathways and Signaling Cascades

Given the enzymatic and receptor targets associated with the benzimidazole scaffold, it is plausible that this compound could modulate several key cellular pathways.

Derivatives of benzimidazole have been shown to interfere with multiple signaling cascades critical for cell survival and proliferation. For instance, by targeting receptor tyrosine kinases like EGFR and HER2, certain benzimidazole compounds can block downstream pathways such as PI3K/Akt and MEK/Erk, which are often aberrantly activated in cancer and lead to cell cycle arrest and apoptosis. nih.govmdpi.com The inhibition of the NF-κB pathway by benzimidazole derivatives represents a direct modulation of cellular inflammatory responses. researchgate.net Furthermore, interaction with PPARγ suggests a potential role in modulating metabolic pathways. mdpi.com The ability of benzimidazoles to act as topoisomerase inhibitors and PARP inhibitors directly implicates them in the DNA damage response (DDR) pathway, a critical process in maintaining genomic stability and a key target in oncology. nih.govfrontiersin.org

Protein Binding Interactions and Conformational Dynamics

Understanding the binding of a ligand to its protein target is fundamental to elucidating its mechanism of action. For the benzimidazole class of compounds, in silico molecular docking is a widely used technique to predict these interactions. ijpsjournal.com

Numerous molecular docking studies have been performed on benzimidazole derivatives to analyze their binding modes with various biological targets, including topoisomerases, COX enzymes, DHFR, and protein kinases. tandfonline.comekb.egnih.govnih.gov These computational models predict binding affinity (often expressed as binding energy in kcal/mol) and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues within the protein's active site. ijpsjournal.comukm.my For example, docking studies of benzimidazoles with COX-2 have helped to rationalize their inhibitory activity, while simulations with EGFR have provided insights into their potential as anticancer agents. ekb.egukm.my While specific docking studies for this compound against the targets discussed in this article were not found, the extensive use of these methods for related compounds highlights their importance in guiding the design and optimization of new benzimidazole-based therapeutic agents. nih.gov

Computational Approaches in the Design and Analysis of N 4 1h Benzimidazol 2 Yl Phenyl Acetamide Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique simulates the interaction between a small molecule and a macromolecule at the atomic level, allowing researchers to characterize the binding behavior and predict the affinity of the compound. For derivatives of N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide, docking studies have been instrumental in elucidating their mechanism of action against various biological targets.

Research has shown that benzimidazole (B57391) derivatives can bind to a wide array of proteins. For instance, studies on related structures have identified potential interactions with targets such as:

Protein Kinases: Docking simulations of benzimidazole-based compounds into the ATP-binding site of protein kinases like Epidermal Growth Factor Receptor (EGFR) have revealed key interactions. Binding energies for some keto-benzimidazole derivatives were found to be as favorable as -8.4 kcal/mol for the T790M mutant EGFR. ukm.my These studies often highlight the formation of crucial hydrogen bonds and hydrophobic interactions within the kinase domain. ukm.my

Microbial Enzymes: In the search for novel antimicrobial agents, derivatives have been docked against essential microbial enzymes. Studies targeting lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungi, have shown that benzimidazole-oxadiazole hybrids can achieve docking scores ranging from -8.1 to -8.9 Kcal/mol, comparable to standard antifungals. japtronline.com Similarly, docking against dihydrofolate reductase (DHFR) has been explored to design antimetabolite antimicrobials.

Receptors: The human N-formyl peptide receptor 1 (FPR1), a G protein-coupled receptor involved in inflammation, has been studied as a target. nih.gov Docking of 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives into a homology model of FPR1 identified key binding site residues such as Thr199, Arg201, and Ala261, guiding the design of novel agonists. nih.gov

Other Targets: Docking has also been employed to evaluate derivatives against tubulin for anthelmintic activity (targeting PDB IDs 1A9U and 3FLY) and against protein kinases like CDK4/CycD1 and Aurora B for anticancer applications, with some derivatives showing binding energies of -8.2 kcal/mol. researchgate.netnih.gov

These simulations provide a static snapshot of the interaction, which is invaluable for initial screening and hypothesis generation.

Table 1: Examples of Molecular Docking Studies on Benzimidazole Derivatives

Derivative Class Protein Target PDB ID (if applicable) Key Findings
Keto-benzimidazoles EGFR (T790M mutant) Not Specified Binding energy of -8.4 kcal/mol; stable complexes formed. ukm.my
Benzimidazole-1,3,4-oxadiazoles CYP51 (Naegleria fowleri) 6AYB Docking scores of -8.1 to -8.9 kcal/mol, indicating strong binding potential. japtronline.com
2-(Benzimidazol-2-ylthio)-N-phenylacetamides FPR1 (Homology Model) Not Applicable Identified key interacting residues (Thr199, Arg201, Gly202, Ala261). nih.gov
2-Phenylbenzimidazoles Aurora B Kinase Not Specified Strong inhibitory potential with a binding energy of -8.2 kcal/mol. nih.gov
N-[4-(1H-benzimidazol-2-yl)-phenyl]-3-(substituted)-acrylamides Tubulin 1A9U, 3FLY Docking confirmed potential for high anthelmintic activity. researchgate.net

Molecular Dynamics Simulations to Elucidate Binding Stability

While molecular docking provides a static view of ligand binding, molecular dynamics (MD) simulations offer a dynamic perspective. By simulating the movements of atoms and molecules over time, MD can assess the stability of a ligand-protein complex in a simulated physiological environment. This is crucial for validating docking results and understanding the nuanced, time-dependent interactions that govern binding affinity.

For benzimidazole derivatives, MD simulations are typically performed on the most promising candidates identified through docking. The primary metric for assessing stability is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable complex is generally characterized by low and converging RMSD values over the simulation period, typically nanoseconds in scale, indicating that the ligand remains securely bound within the active site without significant conformational changes. mdpi.com

For example, MD simulations of benzimidazole derivatives complexed with targets like the SARS-CoV-2 main protease (Mpro) and beta-tubulin have been conducted. semanticscholar.orgnih.gov In these studies, the protein-ligand complexes were simulated for up to 100 nanoseconds. nih.gov An acceptable deviation for a stable complex is often considered to be within 1-3 Å. nih.gov Analysis of the RMSD trajectory can confirm that a compound maintains its binding pose and key interactions predicted by docking. mdpi.comsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules, thereby guiding lead optimization. biointerfaceresearch.com

Both 2D and 3D-QSAR studies have been applied to this compound and its analogs. researchgate.net

2D-QSAR: This approach correlates biological activity with 2D descriptors like physicochemical properties (e.g., logP), electronic properties, and topological indices.

3D-QSAR: This method uses 3D descriptors derived from the molecule's spatial arrangement, such as steric and electrostatic fields. Common 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

For a series of imidazole-(benz)azole derivatives with anticancer activity, 2D-QSAR models were developed using Multiple Linear Regression (MLR), while 3D-QSAR models used the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA). researchgate.net The robustness and predictive power of these models are evaluated using statistical metrics. The squared correlation coefficient (R²) measures the goodness of fit, while the cross-validated correlation coefficient (Q²), obtained through methods like leave-one-out (LOO), assesses the model's predictive ability. A high Q² value (typically > 0.5) is indicative of a reliable predictive model. researchgate.net

Table 2: Examples of QSAR Models for Benzimidazole Derivatives

Derivative Class Activity Method Statistical Significance
Imidazole-(benz)azole analogs Anticancer 2D-QSAR (MLR) & 3D-QSAR (kNN-MFA) Models validated by cross-validation and external test sets. researchgate.net
N-substituted benzimidazole carboxamides Antioxidant 3D-QSAR Models generated to explore molecular properties influencing activity. irb.hrnih.gov
2-substituted 1H-benzimidazole-4-carboxamides Anti-enterovirus 3D-QSAR (MLR, NN) Statistically significant models developed and validated. biointerfaceresearch.com

These models provide a blueprint for designing new derivatives with enhanced activity by suggesting modifications that favorably alter the key descriptors.

ADMET Prediction and In Silico Screening

A significant cause of failure in later stages of drug development is poor pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) allows for the early-stage filtering of compounds that are likely to fail due to undesirable properties. semanticscholar.org This computational screening is essential for prioritizing candidates with favorable drug-like profiles.

Various software platforms and web servers, such as SwissADME, pkCSM, and ProTOX II, are used to predict a wide range of pharmacokinetic and toxicological properties for benzimidazole derivatives. nih.govresearchgate.netjonuns.com Key parameters evaluated include:

Absorption: Predictions of properties like human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability. frontiersin.org The topological polar surface area (TPSA) is a common descriptor, with values typically desired to be below 140 Ų for good oral bioavailability. frontiersin.org

Distribution: Parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are assessed. The BOILED-Egg model, available through tools like SwissADME, provides a graphical prediction of both gastrointestinal absorption and brain access. nih.gov

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it. frontiersin.org

Excretion: Estimation of parameters like total clearance. frontiersin.org

Toxicity: Prediction of potential toxicities such as hepatotoxicity, mutagenicity, and carcinogenicity. nih.govjonuns.com

Additionally, "drug-likeness" is assessed based on rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Compounds that violate these rules may have poor absorption or permeation. By evaluating these parameters in silico, researchers can efficiently screen large libraries of virtual compounds and select only those with the highest probability of success for synthesis and further testing. semanticscholar.org

Table 3: Key In Silico ADMET Parameters and Their Significance

Parameter Description Favorable Range/Outcome
Lipophilicity (logP) Partition coefficient between octanol (B41247) and water; affects absorption and distribution. Generally < 5
Molecular Weight (MW) Mass of the molecule. Generally < 500 Da
Topological Polar Surface Area (TPSA) Surface area of polar atoms; relates to membrane permeability. Generally < 140 Ų
H-Bond Donors/Acceptors Number of donor and acceptor groups; influences solubility and binding. Donors ≤ 5, Acceptors ≤ 10
GI Absorption Prediction of absorption from the gastrointestinal tract. High
BBB Permeability Prediction of the ability to cross the blood-brain barrier. Yes/No (depending on target)
CYP Inhibition Potential to inhibit key metabolic enzymes (e.g., CYP2D6, CYP3A4). No
Toxicity Prediction Assessment of potential for toxic effects (e.g., mutagenicity). Non-toxic

Quantum Chemical Computations for Electronic Properties

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure of molecules. dergipark.org.tr These calculations are used to determine a variety of electronic properties that are critical for understanding a molecule's stability, reactivity, and interaction capabilities. nih.gov For benzimidazole derivatives, DFT methods like B3LYP are commonly used to optimize the molecular geometry and calculate key electronic descriptors. dergipark.org.trnih.gov

Important parameters derived from these computations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. dergipark.org.tr

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small energy gap suggests the molecule is more reactive. dergipark.org.tr

Molecular Electrostatic Potential (ESP): The ESP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), which are crucial for predicting non-covalent interactions like hydrogen bonding.

These quantum chemical parameters help rationalize the behavior of molecules in biological systems and can be used as descriptors in QSAR models to correlate electronic structure with biological activity. nih.gov

Table 4: Calculated Electronic Properties for Benzimidazole Derivatives (Illustrative)

Property Description Typical Finding
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability. dergipark.org.tr
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability. dergipark.org.tr
Energy Gap (ΔE) ELUMO - EHOMO A larger gap suggests higher stability and lower reactivity. researchgate.net
Chemical Hardness (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution. dergipark.org.tr
Electrophilicity Index A measure of a molecule's ability to accept electrons. Higher values indicate greater electrophilic character. dergipark.org.tr

Future Perspectives and Research Directions for N 4 1h Benzimidazol 2 Yl Phenyl Acetamide

Development of Novel Analogs with Enhanced Potency and Selectivity

The future development of N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide hinges on strategic structural modifications to enhance its biological activity and selectivity. Structure-Activity Relationship (SAR) studies are crucial for identifying key pharmacophoric features and guiding the rational design of new analogs. Research into related benzimidazole (B57391) structures provides a roadmap for this optimization process.

Key areas for analog development include:

Substitution on the Phenyl Rings: Introducing various electron-donating or electron-withdrawing groups on both the phenyl ring of the benzimidazole core and the N-phenylacetamide moiety can significantly influence potency. For instance, in a series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides, substitutions on the arylpiperazine ring led to compounds with potent anticancer activity against liver cancer (HepG2) cells. elsevierpure.com Specifically, a 2-methoxyphenyl group (compound 4b) and a 2-chlorophenyl group (compound 4g) resulted in IC50 values of 4.8 µM and 5.1 µM, respectively. elsevierpure.com

Modification of the Acetamide (B32628) Linker: Altering the length, rigidity, or chemical nature of the acetamide bridge could optimize interactions with biological targets. Replacing the acetamide with other linkers, such as thioacetamide (B46855) or incorporating it into a heterocyclic ring, could yield novel pharmacological profiles.

N-Alkylation of the Benzimidazole Core: The addition of alkyl chains to the N-1 position of the benzimidazole ring can improve properties like lipophilicity, which may enhance cell membrane penetration. nih.govacs.org Studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown that these modifications can lead to significant antiproliferative activity. nih.govacs.org For example, one such derivative demonstrated potent activity against the MDA-MB-231 breast cancer cell line. nih.gov

Interactive Table: Anticancer Activity of Benzimidazole Analogs

Compound ID Substitution Cell Line IC50 (µM)
4b 2-methoxyphenylpiperazine HepG2 4.8
4g 2-chlorophenylpiperazine HepG2 5.1
4c 3-chlorophenylpiperazine HepG2 13.3
4h 4-fluorophenylpiperazine HepG2 11.5

Data sourced from a study on N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides. elsevierpure.com

Exploration of New Therapeutic Applications Beyond Current Scope

While benzimidazole derivatives are widely explored for their anticancer and antimicrobial properties, the unique structure of this compound suggests potential for a broader range of therapeutic applications. benthamscience.comnih.gov Future research should venture into new pharmacological territories.

Antiparasitic Activity: The benzimidazole scaffold is the foundation of several anti-parasitic drugs. Recent hit-to-lead optimization of novel benzimidazole phenylacetamides has identified compounds with broad-spectrum activity against Trypanosoma cruzi (Chagas disease) and Trypanosoma brucei (human African trypanosomiasis). researchgate.net This suggests that analogs of this compound could be promising candidates for developing new treatments for neglected tropical diseases. researchgate.net

Antiviral Potential: Certain benzimidazole derivatives have demonstrated antiviral activity. researchgate.net Systematic screening of this compound and its analogs against a panel of viruses could uncover novel antiviral leads.

Neurodegenerative Diseases: Some benzimidazole compounds have been investigated for activity against targets relevant to Alzheimer's disease. benthamscience.com Exploring the potential of this scaffold to modulate pathways involved in neurodegeneration, such as protein aggregation or oxidative stress, could open new avenues for research.

Enzyme Inhibition: The structure is suitable for targeting various enzymes. For example, dihydrofolate reductase (DHFR) is a known target for some benzimidazole-based antibacterial agents. nih.gov Molecular docking studies have shown that N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives can interact with key amino acids in the binding site of DHFR from Staphylococcus aureus. nih.gov This suggests potential for development as inhibitors of other clinically relevant enzymes, such as kinases or proteases. pharmacophorejournal.com

Integration of Advanced Synthetic Methodologies

To accelerate the discovery and development of novel analogs, the integration of modern, efficient synthetic methods is essential. Traditional multi-step syntheses can be time-consuming and low-yielding.

Future synthetic strategies could include:

One-Pot Procedures: Combining multiple reaction steps into a single operation, as demonstrated in the synthesis of 2-phenyl-2H-indazole derivatives using ultrasound assistance and Cadogan's cyclization, can improve efficiency and reduce waste. nih.gov

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds like benzimidazoles.

Click Chemistry: The use of highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition, can facilitate the rapid assembly of a diverse library of complex benzimidazole derivatives for high-throughput screening. evitachem.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive platform for the large-scale production of lead compounds.

Deepening Mechanistic Understanding Through Integrated Omics Approaches

A fundamental challenge in drug discovery is elucidating the precise mechanism of action of a compound. Integrated 'omics' technologies offer powerful, unbiased approaches to unravel the complex biological interactions of this compound and its analogs.

Proteomics: Techniques like thermal proteome profiling (TPP) or chemical proteomics can identify the direct protein targets of the compound within the cell. This approach can confirm intended targets and reveal previously unknown off-target effects that may contribute to efficacy or toxicity.

Genomics/Transcriptomics: Analyzing changes in gene expression (e.g., via RNA-seq) in cells treated with the compound can provide a global view of the cellular pathways that are modulated. This can help build hypotheses about the mechanism of action and identify potential biomarkers of response.

Metabolomics: By studying the changes in the cellular metabolome, researchers can understand how the compound affects metabolic pathways. This is particularly relevant for anticancer and antimicrobial agents that may disrupt the metabolism of pathogens or cancer cells.

By integrating data from these different omics platforms, a comprehensive picture of the compound's biological activity can be constructed, facilitating further optimization and translational development.

Collaborative Research and Translational Potential (excluding human clinical trials)

Translating a promising compound from the laboratory to a potential therapeutic requires a multidisciplinary, collaborative effort. To maximize the translational potential of this compound, fostering strategic partnerships is crucial.

Academic-Industry Partnerships: Collaborations between academic labs, which often excel in early-stage discovery and mechanistic studies, and pharmaceutical companies with expertise in drug development and preclinical testing can accelerate progress. These partnerships can provide access to specialized resources, such as high-throughput screening platforms and expertise in pharmacokinetics and toxicology.

Consortia and Open Science Initiatives: Joining or forming research consortia focused on specific diseases (e.g., neglected tropical diseases, multidrug-resistant cancers) can leverage collective expertise and resources. Open science models, where data and findings are shared broadly, can prevent duplication of effort and foster innovation across the research community.

Preclinical Development: The translational path involves rigorous preclinical evaluation. This includes comprehensive in vivo testing in relevant animal models to establish efficacy, as well as detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to assess the compound's drug-like properties and preliminary safety profile. For example, developing salt forms of a lead compound can dramatically improve properties like solubility, which is a critical step in preclinical development. nih.gov

By focusing on these future perspectives, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of next-generation medicines.

Q & A

Q. Assays :

  • Annexin V/PI staining (flow cytometry) to distinguish apoptosis/necrosis .
  • ATP assay (luminescence) to quantify metabolic shutdown.

Pathway Analysis : CRISPR-Cas9 knockout of PARP-1 or RIPK1 to isolate mechanisms .

  • Data Interpretation : Dose-dependent shifts from apoptosis to necrosis (e.g., >50 μM) suggest ROS-mediated mitochondrial dysfunction .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.